(-)-Carvedilol

beta-adrenoceptor receptor binding enantioselectivity

(-)-Carvedilol is the pure S(-)-enantiomer responsible for β-blockade. Unlike the racemate, it enables selective β-adrenergic investigation without α1-mediated vasodilation. With a KB of 0.4 nM at β1-adrenoceptors, it offers high-potency blockade for in vitro studies. Its stereoselective metabolism by CYP2D6 makes it an ideal probe for pharmacogenetic research. Choose (-)-Carvedilol for applications requiring isolated β-adrenergic antagonism, free from confounding α1-blockade.

Molecular Formula C24H26N2O4
Molecular Weight 406.5 g/mol
CAS No. 95094-00-1
Cat. No. B193039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Carvedilol
CAS95094-00-1
Synonyms(-)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol;  (-)-Carvedilol;  (S)-Carvedilol; 
Molecular FormulaC24H26N2O4
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
InChIInChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1
InChIKeyOGHNVEJMJSYVRP-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Carvedilol (95094-00-1) Beta-Adrenoceptor Antagonist Procurement Guide


(-)-Carvedilol (CAS 95094-00-1), the S(-)-enantiomer of carvedilol, is the pharmacologically active isomer responsible for non-selective β-adrenergic receptor blockade [1]. Carvedilol is clinically administered as a racemic mixture of R(+)- and S(-)-enantiomers; however, the S(-) enantiomer alone possesses potent β1- and β2-adrenoceptor antagonist activity, with a dissociation constant (KB) of 0.4 nM at β1-adrenoceptors in vitro, making it over 100-fold more potent than the R(+)-enantiomer [2]. Both enantiomers exhibit comparable α1-adrenoceptor antagonism, contributing to vasodilation, but the β-blockade resides exclusively in (-)-Carvedilol [3].

Why (-)-Carvedilol Cannot Be Replaced by Racemic Carvedilol or the R(+)-Enantiomer


The pharmacological profile of carvedilol is enantiomer-specific: β-adrenoceptor blockade is attributable solely to (-)-Carvedilol, whereas α1-adrenoceptor antagonism is shared equally by both enantiomers [1]. Consequently, substitution of (-)-Carvedilol with the R(+)-enantiomer results in a pure vasodilator devoid of β-blockade, which fails to produce the integrated hemodynamic response seen with the racemate [2]. Moreover, stereoselective first-pass metabolism reduces the absolute oral bioavailability of (-)-Carvedilol to 15.1% compared to 31.1% for R(+)-carvedilol, underscoring that pharmacokinetic behavior cannot be extrapolated from racemic mixture data [3].

Quantitative Differentiation of (-)-Carvedilol: Comparative Pharmacology, Pharmacokinetics, and Metabolism


Beta1-Adrenoceptor Antagonist Potency: (-)-Carvedilol vs. (+)-Carvedilol

(-)-(S)-Carvedilol exhibits a KB of 0.4 nM at guinea pig atrial β1-adrenoceptors, whereas (+)-(R)-carvedilol has a KB of approximately 45 nM, representing a >100-fold potency difference [1].

beta-adrenoceptor receptor binding enantioselectivity pharmacology

Alpha1-Adrenoceptor Antagonism: (-)-Carvedilol Equipotency with (+)-Carvedilol

Both (-)-(S)-carvedilol and (+)-(R)-carvedilol produce comparable α1-adrenoceptor antagonism in rabbit aorta, with KB values of 14 nM and 16 nM, respectively [1].

alpha1-adrenoceptor vasodilation enantioselectivity pharmacology

Absolute Oral Bioavailability: (-)-Carvedilol vs. (+)-Carvedilol

Following oral administration of racemic carvedilol (50 mg) to healthy volunteers, the absolute bioavailability of (-)-Carvedilol was 15.1%, compared to 31.1% for (+)-Carvedilol, a twofold difference [1].

pharmacokinetics bioavailability first-pass metabolism stereoselectivity

In Vivo Antihypertensive Potency: (-)-Carvedilol vs. (+)-Carvedilol

In anesthetized spontaneously hypertensive rats, (-)-(S)-carvedilol was 6-fold more potent as an antihypertensive agent than (+)-(R)-carvedilol [1].

antihypertensive in vivo pharmacology spontaneously hypertensive rat enantioselectivity

CYP2D6-Dependent Stereoselective Metabolism: (-)-Carvedilol Clearance vs. (+)-Carvedilol

The clearance of (-)-Carvedilol is higher than that of (+)-Carvedilol in both extensive and poor metabolizers of debrisoquin (a CYP2D6 probe). In poor metabolizers, clearance of (+)-Carvedilol is further reduced, leading to higher plasma concentrations of the R-enantiomer [1].

pharmacogenetics CYP2D6 metabolism clearance debrisoquin phenotype

Beta-Blocker Selectivity: (-)-Carvedilol vs. Metoprolol and Bisoprolol

Carvedilol is nonselective for β-adrenoceptor subtypes, whereas metoprolol and bisoprolol exhibit β1-selectivity. At cloned human receptors, bisoprolol displays a β2/β1 ratio of 19 (19-fold β1-selective), while carvedilol shows no subtype selectivity [1]. Carvedilol's selectivity ratio (β1/β2) has been reported as approximately 7.2 [2].

beta-blocker selectivity recombinant receptors comparative pharmacology

Research and Industrial Applications of (-)-Carvedilol Based on Quantified Differentiation


Pharmacological Studies Requiring Pure β-Adrenoceptor Blockade

(-)-Carvedilol should be used in experiments where β-adrenoceptor antagonism must be isolated from α1-blockade. Given that the R(+)-enantiomer possesses α1-blocking activity but lacks β-blockade, (-)-Carvedilol enables selective investigation of β-adrenergic mechanisms without confounding α1-mediated vasodilation [1]. Its high potency (KB = 0.4 nM at β1-adrenoceptors) allows for low-concentration, high-efficacy blockade in vitro [2].

Pharmacokinetic and Drug Metabolism Studies Involving CYP2D6 Polymorphisms

Due to its stereoselective metabolism by CYP2D6, (-)-Carvedilol is an ideal probe substrate for investigating the impact of CYP2D6 genetic polymorphisms on β-blocker disposition. Its higher clearance compared to the R-enantiomer, and the differential effect of poor metabolizer status on enantiomer concentrations, make it valuable for pharmacogenetic studies [1].

Development of Enantioselective Analytical Methods

The marked stereoselectivity in the pharmacology and pharmacokinetics of carvedilol enantiomers necessitates robust chiral separation methods. (-)-Carvedilol serves as a critical reference standard for developing and validating HPLC, LC-MS/MS, and capillary electrophoresis methods for quantifying enantiomeric purity in pharmaceutical formulations and biological samples [1].

Cardioprotection Research in Doxorubicin-Induced Cardiotoxicity

Carvedilol, and specifically its S(-)-enantiomer, has been shown to protect against doxorubicin-induced cardiotoxicity through antioxidant and anti-apoptotic mechanisms. (-)-Carvedilol is the key component for studies investigating the prevention of chemotherapy-related cardiac damage, as it provides the β-blockade necessary for cardioprotection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Carvedilol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.